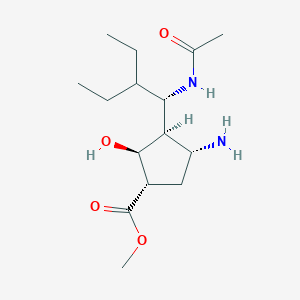
(1s,2s,3r,4r)-Methyl 3-((r)-1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1s,2s,3r,4r)-Methyl 3-(®-1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1s,2s,3r,4r)-Methyl 3-(®-1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylate typically involves multiple steps, including the formation of the cyclopentane ring, introduction of the amino and hydroxy groups, and the attachment of the acetamido and ethylbutyl groups. Common reagents used in these reactions include protecting groups, reducing agents, and catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1s,2s,3r,4r)-Methyl 3-(®-1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the carbonyl group to a hydroxy group.
Substitution: Replacement of the amino group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1s,2s,3r,4r)-Methyl 3-(®-1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biology, this compound is studied for its potential biological activity, including its interactions with enzymes and receptors. Its structure allows it to mimic natural substrates, making it useful for probing biochemical pathways and understanding enzyme mechanisms.
Medicine
In medicine, (1s,2s,3r,4r)-Methyl 3-(®-1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylate is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity is beneficial.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of (1s,2s,3r,4r)-Methyl 3-(®-1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds and hydrophobic interactions, with these targets. This can lead to inhibition or activation of enzyme activity, modulation of receptor signaling, and other biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1s,2s,3r,4r)-Methyl 3-(®-1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylate
- (1s,2s,3r,4r)-Methyl 3-(®-1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylate
Uniqueness
Compared to similar compounds, (1s,2s,3r,4r)-Methyl 3-(®-1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylate stands out due to its specific stereochemistry and functional groups. These features contribute to its unique reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C15H28N2O4 |
|---|---|
Molekulargewicht |
300.39 g/mol |
IUPAC-Name |
methyl (1S,2S,3R,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C15H28N2O4/c1-5-9(6-2)13(17-8(3)18)12-11(16)7-10(14(12)19)15(20)21-4/h9-14,19H,5-7,16H2,1-4H3,(H,17,18)/t10-,11+,12+,13-,14+/m0/s1 |
InChI-Schlüssel |
BITAQLVHEHUINR-MQLXINIDSA-N |
Isomerische SMILES |
CCC(CC)[C@@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)OC)N)NC(=O)C |
Kanonische SMILES |
CCC(CC)C(C1C(CC(C1O)C(=O)OC)N)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


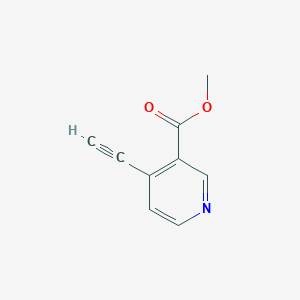
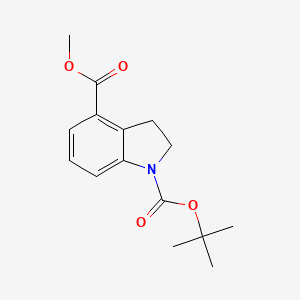
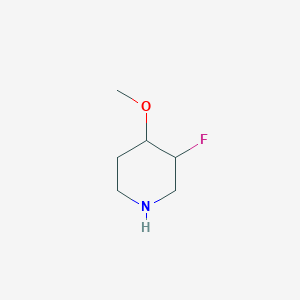

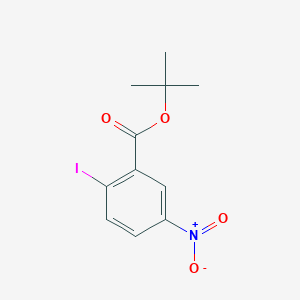
![[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(2-bromoethoxy)oxan-2-yl]methyl acetate](/img/structure/B12336923.png)

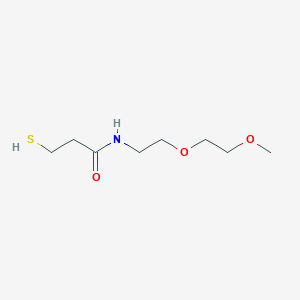
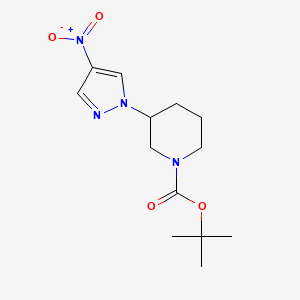
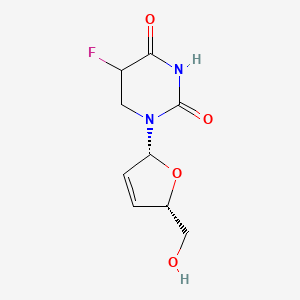


![Methyl 4-(benzo[d][1,3]dioxol-5-ylmethyl)-2-bromothiazole-5-carboxylate](/img/structure/B12336978.png)
![Methanesulfonamide, N-[4-methoxy-3-[[[(2R,3R)-2-phenyl-3-piperidinyl]amino]methyl]phenyl]-N-methyl-, rel-](/img/structure/B12336983.png)
